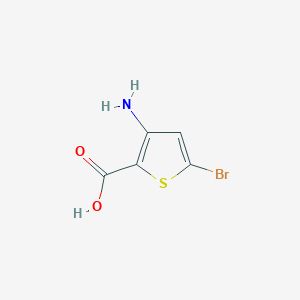

3-Amino-5-bromothiophene-2-carboxylic acid

描述

属性

IUPAC Name |

3-amino-5-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDLXQNTDUXTGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromothiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by amination and carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of protecting groups to prevent unwanted side reactions and the application of catalysts to enhance reaction efficiency .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry

3-Amino-5-bromothiophene-2-carboxylic acid is being investigated for its biological activities , including:

- Antimicrobial Properties : Studies have shown that it exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μM) | Biofilm Inhibition (MBIC) |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | 62.216 - 124.432 |

| Enterococcus faecalis | 62.5 - 125 | 31.108 - 62.216 |

- Anticancer Activity : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, promoting apoptosis and inhibiting cell proliferation through mechanisms involving cell cycle disruption.

Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : It can act as an intermediate in carbon-carbon bond formation, facilitating the development of new organic molecules.

Material Science

In industry, this compound is utilized in the production of:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other advanced materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against biofilm-forming strains of S. aureus. The results indicated a significant reduction in biofilm biomass compared to controls, suggesting its potential use in treating chronic infections.

Case Study 2: Anticancer Research

Research focused on the cytotoxic effects of derivatives on breast cancer cell lines showed significant reductions in cell viability at concentrations as low as 10 μM, indicating promising anticancer properties.

作用机制

The mechanism of action of 3-Amino-5-bromothiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs of Thiophene Derivatives

The following table compares key attributes of 3-amino-5-bromothiophene-2-carboxylic acid with structurally related thiophene-based compounds:

Key Observations:

- Bioactivity : Compounds with bulkier substituents (e.g., benzyl in 57243-81-9) may exhibit enhanced binding to hydrophobic enzyme pockets, making them relevant for CNS drug development .

- Reactivity : Sulfonyl and thioether groups in CAS 175202-08-1 increase electrophilicity and metabolic stability, advantageous for protease inhibitor design .

Pyridine-Based Analog: 3-Amino-5-bromopyridine-2-carboxylic Acid

This pyridine derivative (CAS 934-60-1) replaces the thiophene ring with a pyridine scaffold. Key differences include:

Phenyl-Substituted Thiophene Derivatives

- Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS 1094398-45-4): Incorporates a 3-bromophenyl group, increasing molecular weight (312.19 g/mol) and steric bulk, which may improve selectivity in kinase inhibition .

- 3-Amino-5-(4-bromophenyl)thiophene-2-carboxylic acid (CAS 1366773-12-7): The para-bromophenyl substituent enhances π-π stacking interactions, relevant for materials science applications .

生物活性

3-Amino-5-bromothiophene-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene ring substituted at the 3-position with an amino group and at the 5-position with a bromine atom. Its molecular formula is , with a molecular weight of approximately 222.06 g/mol. The presence of the amino and carboxylic acid groups facilitates interactions with biological macromolecules, influencing their activity and function.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Several derivatives of this compound have shown promising antibacterial effects against pathogens such as Salmonella Typhi. For instance, certain analogs demonstrated binding affinities comparable to established antibiotics like ciprofloxacin.

- Anticancer Properties : In vitro studies have revealed that derivatives can inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The MTT assay results indicated significant anti-proliferative activity, suggesting potential for development as anticancer agents .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | EC50 Value (µM) | Reference |

|---|---|---|---|

| This compound analogs | Antibacterial | Varies | |

| Compound A | Anticancer | 15.0 | |

| Compound B | Antimicrobial | 12.5 | |

| Compound C | Anti-inflammatory | 20.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group allows for hydrogen bonding, while the carboxylic acid group can form ionic interactions with biological macromolecules. This dual interaction enhances its potential as a therapeutic agent.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives against Salmonella Typhi. The results indicated that modifications to the thiophene structure could enhance antibacterial efficacy, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .

- Anti-Proliferative Activity : In another study, compounds derived from this compound were tested against multiple cancer cell lines using the MTT assay. The findings showed that some derivatives significantly inhibited cell growth, suggesting their potential as anticancer drugs .

Applications in Drug Development

The ongoing research into the biological activities of this compound highlights its potential as a scaffold for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further exploration in fields such as:

- Antibiotic Development : Given its antibacterial properties, derivatives could be optimized for treating resistant bacterial infections.

- Cancer Therapy : The anti-proliferative effects observed suggest that this compound may serve as a basis for novel anticancer therapies targeting specific cancer types.

常见问题

Q. What are the optimal synthetic routes for 3-Amino-5-bromothiophene-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves bromination of a thiophene precursor (e.g., 5-bromothiophene-2-carboxylic acid) using reagents like N-bromosuccinimide (NBS) under catalytic conditions, followed by regioselective introduction of the amino group via nucleophilic substitution or palladium-catalyzed coupling. For example, Boc-protected amines can be introduced under basic conditions (e.g., sodium hydride) and later deprotected to yield the free amino group .

- Key Steps :

Bromination: Use NBS in dimethylformamide (DMF) at 60–80°C.

Amination: React with ammonia or protected amines (e.g., Boc-NH₂) in the presence of a Cu(I) catalyst.

Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Q. How can researchers purify and characterize this compound effectively?

- Methodological Answer :

- Purification : Recrystallization using solvents like ethanol or acetonitrile yields high-purity crystals (>95%). For trace impurities, preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended .

- Characterization :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., bromine at C5, amino at C3).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₅H₃BrN₂O₂S).

- Elemental Analysis : Validate purity (>98%) and stoichiometry .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- Cross-Validation : Replicate assays under standardized conditions (pH, temperature, solvent controls). For enzyme inhibition studies, use kinetic assays (e.g., fluorometric or calorimetric) to measure IC₅₀ values.

- Purity Verification : Confirm compound integrity via HPLC and eliminate confounding factors (e.g., residual solvents or byproducts) .

- Structural Confirmation : X-ray crystallography or computational docking studies to assess binding interactions with target enzymes .

Q. What strategies enable regioselective functionalization of the thiophene ring for drug discovery?

- Methodological Answer :

- Directed Metalation : Use lithiation at C3 (directed by the carboxylic acid group) to introduce electrophiles (e.g., alkyl halides) at specific positions.

- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during bromination or cross-coupling .

- Catalytic Cross-Coupling : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups at C5 (bromine site) .

Q. How does the electronic nature of the substituents influence reactivity in heterocyclic synthesis?

- Methodological Answer :

- Computational Analysis : Use density functional theory (DFT) to map electron density (e.g., amino group as electron donor, bromine as electron-withdrawing).

- Experimental Probes :

- Cyclic voltammetry to measure redox potentials.

- Hammett substituent constants (σ) to predict reaction rates in nucleophilic aromatic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。